4-Acetoxybenzoyl chloride
Overview
Description
4-Acetoxybenzoyl chloride is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers focus on the synthesis and properties of compounds that are structurally related to 4-acetoxybenzoyl chloride, such as 4-acetoxy-2-amino-3-arylbenzofurans, poly(4-hydroxybenzoate)s, 4-acetoxymethylbenzimidazoles, and 4-acetoxybenzoic acid, which can provide insights into the synthesis and properties of 4-acetoxybenzoyl chloride itself .
Synthesis Analysis
The synthesis of related compounds involves various one-pot multistep procedures. For instance, 4-acetoxy-2-amino-3-arylbenzofurans are synthesized from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones using a one-pot operation with catalytic triethylamine (Et3N) and acetic anhydride (Ac2O) . Similarly, high molecular weight poly(4-hydroxybenzoate)s are synthesized by bulk condensations of 4-hydroxybenzoic acid using acetic anhydride . These methods suggest that acetic anhydride is a common reagent for introducing acetoxy groups into aromatic compounds, which could be applicable to the synthesis of 4-acetoxybenzoyl chloride.
Molecular Structure Analysis
The molecular structure of 4-acetoxybenzoyl chloride would consist of a benzene ring with an acetoxy group (-OCOCH3) and a benzoyl chloride group (-COCl) attached to it. The papers do not directly analyze the molecular structure of 4-acetoxybenzoyl chloride, but they do discuss the structures of similar compounds. For example, the structure of 4-acetoxymethylbenzimidazoles is analyzed, showing the effects of substituents on internal rotation and intramolecular catalysis . This information can be extrapolated to understand how the acetoxy and benzoyl groups might influence the reactivity and stability of 4-acetoxybenzoyl chloride.
Chemical Reactions Analysis
The chemical reactions involving acetoxy groups are highlighted in the papers. For example, the hydrolysis of 4-acetoxymethylbenzimidazoles is studied to understand the catalytic effects of the benzimidazolyl group . The synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid using acetic anhydride is another reaction that provides insights into the reactivity of acetoxy derivatives . These reactions are relevant to understanding how 4-acetoxybenzoyl chloride might behave under different conditions, such as in hydrolysis or in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-acetoxybenzoyl chloride are discussed in the papers. For instance, the thermal stability and degree of crystallinity of poly(4-hydroxybenzoate)s synthesized from acetoxybenzoic acid are analyzed . The kinetics of 4-acetoxybenzoic acid synthesis are also investigated, providing information on reaction rates and activation energy . These properties are important for understanding the behavior of 4-acetoxybenzoyl chloride in various applications, such as in polymer synthesis or as a reagent in organic synthesis.
Scientific Research Applications
Synthesis of Poly(ester-amide)s
4-Acetoxybenzoyl chloride has been utilized in the synthesis of poly(ester-amide)s derived from 4-hydroxybenzoic acid and 4-aminobenzoic acid. This process involves acylating silylated 4-Aminobenzoic acid with 4-acetoxybenzoyl chloride under mild conditions. The resulting dimer is then polycondensed, leading to crystalline poly(ester-amide)s with varying morphologies (Kricheldorf, Loehden, & Wilson, 1994).
Creation of High Molecular Weight Poly(4-hydroxybenzoate)
The compound plays a crucial role in the creation of high molecular weight poly(4-hydroxybenzoate). This synthesis involves condensation processes using various monomers, including 4-acetoxybenzoic acid and 4-trimethylsiloxybenzoyl chloride. The method demonstrates significant influence on the polymerization mechanism and resulting polymer properties (Kricheldorf & Schwarz, 1983).
In Pharmaceutical Compound Synthesis
4-Acetoxybenzoyl chloride is employed in synthesizing conjugates of hydroxy- and acetoxybenzoic acids with dipeptides. These conjugates have been evaluated as potential neuroprotective agents, showcasing the compound's significance in developing pharmaceutical compounds (Brel, Lisina, & Budaeva, 2021).
Analytical Chemistry Applications
The compound is used in developing analytical techniques, such as increasing the detection responses of estrogens in liquid chromatography-mass spectrometry. This application demonstrates its utility in enhancing analytical methods for detecting biologically active compounds (Higashi et al., 2006).
Development of Metallomesogenic Complexes
In the field of material science, 4-Acetoxybenzoyl chloride is used in the synthesis of metallomesogenic complexes. These complexes are derived from ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, synthesized through acylation with 4-acetoxybenzoyl chloride (Kovganko & Kovganko, 2013).
Application in Polymer Science
The compound has a significant role in polymer science, particularly in the synthesis of poly(ester-amide)s and poly(4-hydroxybenzoate)s. These polymers have various applications due to their unique properties and morphologies, demonstrating the versatility of 4-acetoxybenzoyl chloride in materials research (Lieser, Schwarz, & Kricheldorf, 1983).
In Chemical Synthesis
4-Acetoxybenzoyl chloride is also used in various chemical synthesis processes, such as in the preparation of N-substituted sulfonamides with potential antibacterial properties (Abbasi et al., 2016).
Safety And Hazards
4-Acetoxybenzoyl chloride should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of contact with skin or eyes, immediate medical attention is recommended .
Future Directions
4-Acetoxybenzoyl chloride is an important chemical compound that is widely used in various fields of research and industry. Its potential applications and developments would be subject to ongoing research in these fields.
Relevant Papers The relevant papers retrieved provide information on the synthesis, molecular structure, chemical reactions, and safety of 4-Acetoxybenzoyl chloride . These papers contribute to the understanding of this compound and its various properties and applications.
properties
IUPAC Name |
(4-carbonochloridoylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOYYBCLBIBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373314 | |
Record name | p-acetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxybenzoyl chloride | |
CAS RN |
27914-73-4 | |
Record name | p-acetoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27914-73-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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